MIC Comparison of Desotamide A vs. Optimized Analogs A4 and A6 Against MRSA
Desotamide A4 (13) and A6 (15), synthesized analogs of desotamide A, exhibit a 2–4-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound desotamide A. This enhancement is achieved by substituting L-allo-Ile at position II with L-Ile and simultaneously replacing Gly at position VI with D-Lys or D-Arg [1].
| Evidence Dimension | Antibacterial potency against MRSA |
|---|---|
| Target Compound Data | MIC 8–32 μg/mL for desotamide A4 and A6 |
| Comparator Or Baseline | Desotamide A (parent compound) |
| Quantified Difference | 2–4-fold increase in antibacterial activity |
| Conditions | In vitro MIC assay against clinical MRSA strains |
Why This Matters
This data directs procurement towards optimized analogs A4/A6 for MRSA-focused research, bypassing the less potent parent desotamide A.
- [1] Xu R, et al. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar Drugs. 2021;19(6):303. View Source
